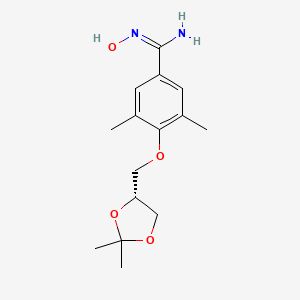
(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N-hydroxy-3,5-dimethylbenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide typically involves multiple steps:
Formation of the Benzimidamide Core: This can be achieved by reacting an appropriate diamine with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dioxolane Group: The dioxolane moiety can be introduced via a nucleophilic substitution reaction, where a suitable dioxolane derivative reacts with the benzimidamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the benzimidamide core, potentially converting it to amines or other reduced forms.
Substitution: The dioxolane group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce amines.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It may serve as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development: The benzimidamide core is known for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Biological Probes: The compound could be used as a probe to study biological processes or as a tool in biochemical assays.
Industry
Polymer Synthesis: It might be used in the production of polymers with specific functionalities.
作用機序
The mechanism of action of (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide would depend on its specific interactions with molecular targets. Generally, benzimidamides can interact with enzymes, receptors, or nucleic acids, modulating their activity. The dioxolane and hydroxy groups may enhance binding affinity or specificity.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives share a similar core structure and exhibit diverse biological activities.
Dioxolane-Containing Compounds: Other compounds with dioxolane groups, such as certain carbohydrates or synthetic analogs, may have similar chemical properties.
Uniqueness
(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide is unique due to the combination of its benzimidamide core, dioxolane group, and hydroxy functionality. This unique structure may confer specific biological activities or chemical reactivity not observed in other compounds.
特性
分子式 |
C15H22N2O4 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC名 |
4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-N'-hydroxy-3,5-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C15H22N2O4/c1-9-5-11(14(16)17-18)6-10(2)13(9)19-7-12-8-20-15(3,4)21-12/h5-6,12,18H,7-8H2,1-4H3,(H2,16,17)/t12-/m1/s1 |
InChIキー |
MMRYKVHWWGFOFW-GFCCVEGCSA-N |
異性体SMILES |
CC1=CC(=CC(=C1OC[C@@H]2COC(O2)(C)C)C)/C(=N\O)/N |
正規SMILES |
CC1=CC(=CC(=C1OCC2COC(O2)(C)C)C)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


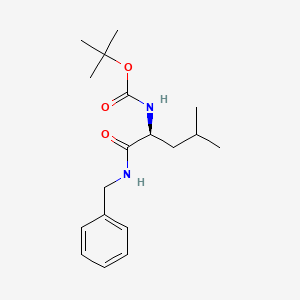
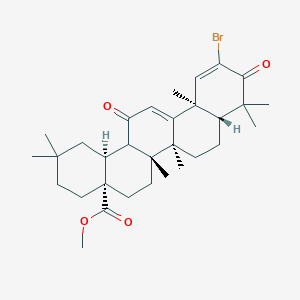
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
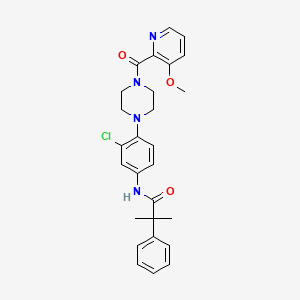
![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
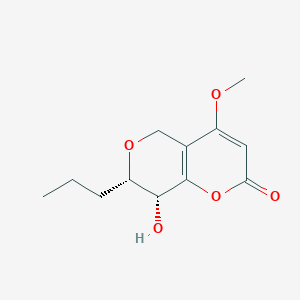
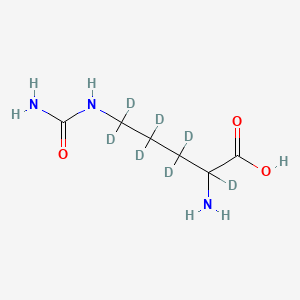
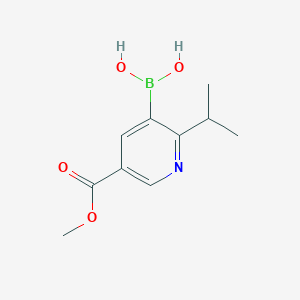

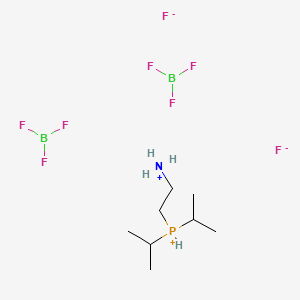
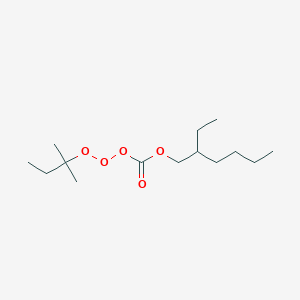
![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
